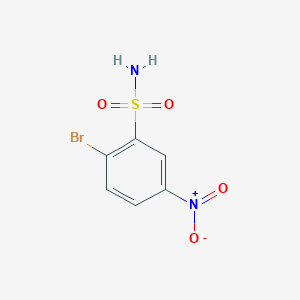

2-Bromo-5-nitrobenzenesulfonamide

Vue d'ensemble

Description

2-Bromo-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5BrN2O4S and its molecular weight is 281.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their death .

Result of Action

The primary result of the action of this compound is the death of bacteria due to the inhibition of DNA synthesis . This makes it effective in treating bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . Sulfonamides, such as this compound, can interact with various enzymes and proteins, playing a role in biochemical reactions

Molecular Mechanism

It is known that sulfonamides can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression

Activité Biologique

2-Bromo-5-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities. This compound features a bromine atom and a nitro group attached to a benzene ring, along with a sulfonamide functional group. Sulfonamides are widely recognized for their antibacterial properties and have applications in various therapeutic areas, including cancer treatment and antimicrobial research.

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 253.08 g/mol

- Structure : The compound consists of a benzene ring substituted with bromine at the 2-position and a nitro group at the 5-position, along with a sulfonamide group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. Research has shown that compounds with similar structures can effectively combat various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent studies have indicated that this compound may also possess anticancer properties. It has been observed to target specific cancer cell lines, potentially through mechanisms involving the inhibition of key enzymes involved in cell proliferation and survival. The structural characteristics of this compound might contribute to its effectiveness against cancer cells by disrupting critical signaling pathways .

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various benzenesulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, revealing that this compound exhibited potent activity comparable to established antibiotics .

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.72 | E. coli |

| Another Sulfonamide | 6.63 | S. aureus |

Study 2: Anticancer Potential

In another investigation, the anticancer effects of various nitro-substituted benzenesulfonamides were evaluated against different cancer cell lines. Results indicated that this compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymatic Activity : Compounds in this class often inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, potentially leading to altered pharmacokinetics when co-administered with other medications .

- Disrupt Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase, an enzyme essential for folate production in bacteria .

Propriétés

IUPAC Name |

2-bromo-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNUANJNVBNJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.